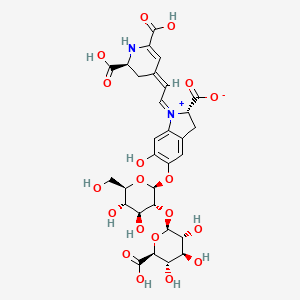

Amaranthin

Description

Structure

2D Structure

Properties

Molecular Formula |

C30H34N2O19 |

|---|---|

Molecular Weight |

726.6 g/mol |

IUPAC Name |

(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |

InChI |

InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |

InChI Key |

ATSKDYKYMQVTGH-POBNKHOBSA-N |

SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Isomeric SMILES |

C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |

Synonyms |

amaranthin betacyanin amaranthin pigment |

Origin of Product |

United States |

Foundational & Exploratory

Amaranthin Lectin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, has garnered significant interest in the scientific community due to its specific recognition of the T-antigen (Galβ1-3GalNAc), a tumor-associated carbohydrate antigen.[1][2][3] This unique binding property makes this compound a valuable tool in cancer research, diagnostics, and potentially as a therapeutic agent. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biochemical properties.

Discovery and Biological Source

This compound was first isolated and characterized from the seeds of Amaranthus caudatus, commonly known as tassel flower.[1][3] It is important to note that the lectin is primarily found in the seeds and not in the stems or leaves of the plant.[4] While A. caudatus is the primary source, related lectins with similar properties have also been identified in other Amaranthus species, such as Amaranthus leucocarpus and Amaranthus hypochondriacus.[5][6]

Biochemical and Physicochemical Properties

This compound is a dimeric glycoprotein with a native molecular weight of approximately 54-63 kDa.[1][7][8] It is a homodimer, composed of two identical subunits, each with a molecular weight in the range of 33-36 kDa.[1][7][8] The lectin does not appear to require metal ions for its activity.[1][8]

Quantitative Data Summary

| Property | Value | References |

| Native Molecular Weight (Gel Filtration) | 54,000 Da | [1][8] |

| Native Molecular Weight (Equilibrium Sedimentation) | 62,900 Da | [7] |

| Native Molecular Weight (Low-Angle Laser Light Scattering) | 61,400 Da | [7] |

| Subunit Molecular Weight (SDS-PAGE) | 33,000 - 36,000 Da | [1][7][8] |

| Structure | Homodimer | [1][7] |

| Carbohydrate Binding Specificity | T-antigen (Galβ1-3GalNAc) | [1][3][7] |

| Binding Stoichiometry | One T-disaccharide binding site per subunit | [7] |

| Association Constant (Ka) for T-disaccharide | 3.6 x 10⁵ M⁻¹ | [7] |

| Optimal pH for Precipitation | 5.0 | [1][8] |

| Metal Ion Requirement | None | [1][8] |

Experimental Protocols

I. Isolation and Purification of this compound Lectin

The purification of this compound from Amaranthus caudatus seeds is typically achieved through a two-step chromatographic process: ion-exchange chromatography followed by affinity chromatography.[1][3][9]

-

Seed Grinding: Grind dried Amaranthus caudatus seeds into a fine powder using a coffee grinder or a similar mill.

-

Extraction: Suspend the seed powder in a suitable extraction buffer (e.g., 10 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 1 mM EDTA) at a ratio of 1:10 (w/v).

-

Stirring: Stir the suspension overnight at 4°C.

-

Centrifugation: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.

-

Filtration: Filter the supernatant through cheesecloth or glass wool to remove any remaining debris. The resulting clear supernatant is the crude extract.

This step serves to fractionate the proteins in the crude extract based on their net charge.

-

Column Preparation: Pack a column with DEAE-cellulose resin and equilibrate it with the extraction buffer until the pH and conductivity of the eluate match that of the buffer.

-

Sample Loading: Apply the crude extract to the equilibrated DEAE-cellulose column.

-

Washing: Wash the column with several volumes of the extraction buffer to remove unbound proteins. Monitor the absorbance of the eluate at 280 nm until it returns to baseline.

-

Elution: Elute the bound proteins using a linear gradient of NaCl (e.g., 0 to 0.5 M) in the extraction buffer.

-

Fraction Collection: Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.

-

Activity Assay: Assay each fraction for hemagglutinating activity (see Protocol II) to identify the fractions containing the lectin.

-

Pooling: Pool the active fractions.

This step utilizes the specific binding of this compound to the T-antigen to achieve high purity.

-

Column Preparation: Pack a column with Synsorb-T beads (which have a synthetic T-antigen analog immobilized on the matrix) and equilibrate it with the extraction buffer.

-

Sample Loading: Apply the pooled active fractions from the DEAE-cellulose chromatography step to the affinity column.

-

Washing: Wash the column extensively with the extraction buffer to remove any non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elution: Elute the bound this compound lectin by applying a solution of a competing sugar, such as 0.1 M galactose or, more specifically, a solution of the T-disaccharide (Galβ1-3GalNAc) in the extraction buffer. Alternatively, elution can be achieved by changing the pH.

-

Fraction Collection: Collect the eluted fractions.

-

Purity Analysis: Assess the purity of the eluted lectin by SDS-PAGE (see Protocol III). The purified this compound should appear as a single band.

-

Dialysis: Dialyze the purified lectin solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the eluting sugar and store at -20°C.

II. Hemagglutination Assay

This assay is used to determine the biological activity of the lectin by observing its ability to agglutinate red blood cells (RBCs).

-

RBC Preparation:

-

Obtain fresh red blood cells (e.g., human or rabbit).

-

Wash the RBCs three times with phosphate-buffered saline (PBS), pH 7.4, by centrifugation at 1,000 x g for 5 minutes and resuspension.

-

Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

-

-

Serial Dilution of Lectin:

-

In a 96-well U-bottom microtiter plate, add 50 µL of PBS to all wells except the first column.

-

Add 100 µL of the lectin sample to the first well of a row.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.

-

-

Incubation:

-

Add 50 µL of the 2% RBC suspension to each well.

-

Gently tap the plate to mix the contents.

-

Incubate the plate at room temperature for 1-2 hours.

-

-

Observation:

-

Positive hemagglutination is indicated by the formation of a uniform mat of agglutinated RBCs covering the bottom of the well.

-

A negative result is indicated by the formation of a tight button of sedimented RBCs at the bottom of the well.

-

-

Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of the lectin that shows complete hemagglutination.

III. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to determine the subunit molecular weight and assess the purity of the lectin.

-

Sample Preparation:

-

Mix the purified lectin sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).

-

Heat the sample at 95-100°C for 5 minutes to denature the protein.

-

-

Gel Preparation: Prepare a polyacrylamide gel with a desired acrylamide concentration (e.g., 12%) for resolving proteins in the 30-40 kDa range.

-

Electrophoresis:

-

Load the denatured protein sample and a molecular weight marker into the wells of the gel.

-

Run the gel in an electrophoresis apparatus containing running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

-

Staining:

-

Stain the gel with Coomassie Brilliant Blue R-250 solution for a few hours.

-

Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.

-

-

Analysis: Determine the molecular weight of the this compound subunit by comparing its migration distance to that of the proteins in the molecular weight marker.

Visualizations

Experimental Workflow for this compound Isolation

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound lectin.

Putative Signaling Pathway for this compound-Induced Apoptosis

While the specific signaling pathways induced by this compound are not fully elucidated, based on the known effects of amaranth lectins and other plant lectins on cancer cells, a plausible pathway leading to apoptosis can be proposed.[10][11] Many plant lectins are known to induce apoptosis through the mitochondrial pathway.[4][12][13]

Caption: A proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion

This compound lectin represents a significant tool for researchers in the fields of glycobiology and oncology. Its specific affinity for the tumor-associated T-antigen provides a basis for its use in a variety of applications, from a histochemical probe for detecting cellular proliferation and malignant transformation to a potential candidate for targeted drug delivery.[13][14] The detailed protocols and data presented in this guide offer a comprehensive resource for scientists seeking to isolate, characterize, and utilize this important lectin in their research endeavors. Further investigation into the precise molecular mechanisms and signaling pathways activated by this compound will undoubtedly open new avenues for its application in diagnostics and therapeutics.

References

- 1. neobiotechnologies.com [neobiotechnologies.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant lectins, from ancient sugar‐binding proteins to emerging anti‐cancer drugs in apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. cms.mz-at.de [cms.mz-at.de]

- 7. Hemagglutination assay for the estimation of a carbohydrate-binding activity and determination of its carbohydrate-binding specificity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Lectins with Potential for Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound lectin binding in the rat colon: response to dietary manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of Amaranthin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranthin is a lectin found in the seeds of Amaranthus caudatus. It has garnered significant interest within the scientific community due to its specific binding affinity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen. This specificity makes this compound a valuable tool in cancer research and diagnostics. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its potential role in cell signaling pathways.

It is important to distinguish the this compound lectin from other compounds that share the same name, such as the betacyanin pigment also found in Amaranthus species, and the 11S globulin storage protein, which is sometimes referred to as this compound. This guide will focus exclusively on the T-antigen-binding lectin.

Core Biochemical Properties

This compound is a homodimeric protein with a native molecular weight ranging from 54 to 63 kDa. Each subunit has a molecular weight of approximately 33-36 kDa. The subunits are not linked by disulfide bonds. While most studies indicate that this compound is not a glycoprotein, at least one report suggests the presence of a small amount of carbohydrate content.

Binding Specificity and Affinity

The most defining characteristic of this compound is its high specificity for the T-disaccharide, Galactose β1,3 N-acetylgalactosamine (Galβ1,3GalNAc). It also recognizes the cryptic T-antigen. The interaction is highly specific, with the α-anomeric linkage of the disaccharide being crucial for binding. This compound does not require metal ions for its activity.

The binding affinity of this compound for the T-disaccharide has been determined, with a reported association constant (Ka) of 3.6 x 10⁵ M⁻¹. Each subunit of the this compound dimer possesses one binding site for the T-disaccharide.

Data Presentation

Table 1: Molecular Properties of this compound Lectin

| Property | Value | References |

| Source | Amaranthus caudatus seeds | |

| Native Molecular Weight | 54,000 - 62,900 Da | |

| Subunit Molecular Weight | 33,000 - 36,000 Da | |

| Quaternary Structure | Homodimer | |

| Glycosylation | Generally considered non-glycosylated | |

| Metal Ion Requirement | None |

Table 2: Binding Characteristics of this compound Lectin

| Ligand | Association Constant (Ka) | References |

| T-disaccharide (Galβ1,3GalNAc) | 3.6 x 10⁵ M⁻¹ | |

| Binding Stoichiometry | 1 binding site per subunit |

Experimental Protocols

The following are detailed methodologies for key experiments used in the purification and characterization of this compound.

Purification of this compound by Affinity Chromatography

This protocol describes the purification of this compound from Amaranthus caudatus seeds using affinity chromatography, a method that leverages the lectin's specific binding to the T-antigen.

Materials:

-

Amaranthus caudatus seeds

-

Phosphate-buffered saline (PBS), pH 7.2

-

DEAE-cellulose

-

Affinity matrix: Synsorb-T beads (Galβ1,3GalNAcα-O-R-Synsorb) or a fetuin-agarose column

-

Elution buffer: 0.1 M glycine-HCl, pH 3.0 or a high concentration of a competitive sugar like GalNAc (though less effective)

-

Neutralizing buffer: 1 M Tris-HCl, pH 8.0

-

Dialysis tubing (10 kDa MWCO)

-

Centrifuge and tubes

-

Chromatography columns

Procedure:

-

Crude Extract Preparation:

-

Grind Amaranthus caudatus seeds to a fine powder.

-

Extract the powder with PBS at 4°C with stirring for several hours or overnight.

-

Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant, which is the crude extract.

-

-

DEAE-Cellulose Chromatography (Optional pre-purification step):

-

Equilibrate a DEAE-cellulose column with PBS.

-

Load the crude extract onto the column.

-

Wash the column with several volumes of PBS to remove unbound proteins.

-

Elute the bound proteins with a linear gradient of NaCl (e.g., 0-1 M) in PBS.

-

Collect fractions and assay for hemagglutinating activity to identify fractions containing this compound.

-

Pool the active fractions and dialyze against PBS.

-

-

Affinity Chromatography:

-

Equilibrate the affinity column (Synsorb-T or fetuin-agarose) with PBS.

-

Load the partially purified extract from the previous step (or the crude extract) onto the affinity column.

-

Wash the column extensively with PBS until the absorbance at 280 nm of the eluate returns to baseline, indicating the removal of all non-specifically bound proteins.

-

Elute the bound this compound with the elution buffer.

-

Immediately neutralize the eluted fractions with the neutralizing buffer.

-

Pool the fractions containing the purified lectin.

-

-

Dialysis and Storage:

-

Dialyze the purified this compound extensively against PBS at 4°C to remove the elution buffer components.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the purified this compound at -20°C or -80°C for long-term use.

-

Caption: A simplified workflow for the purification of this compound lectin.

Characterization by SDS-PAGE

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to determine the subunit molecular weight and assess the purity of the purified this compound.

Materials:

-

Purified this compound

-

Acrylamide/Bis-acrylamide solution

-

Tris-HCl buffers (for stacking and resolving gels)

-

Sodium Dodecyl Sulfate (SDS)

-

Ammonium persulfate (APS)

-

Tetramethylethylenediamine (TEMED)

-

Sample loading buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT)

-

Protein molecular weight standards

-

Electrophoresis apparatus and power supply

-

Coomassie Brilliant Blue or silver staining reagents

Procedure:

-

Gel Preparation:

-

Assemble the gel casting apparatus.

-

Prepare the resolving gel solution (typically 12% acrylamide for proteins in the 30-40 kDa range). Add APS and TEMED to initiate polymerization and pour the gel, leaving space for the stacking gel. Overlay with isopropanol or water to ensure a flat surface.

-

After the resolving gel has polymerized, remove the overlay and pour the stacking gel solution (typically 4-5% acrylamide) on top. Insert the comb to create wells.

-

-

Sample Preparation:

-

Mix a small amount of purified this compound with the sample loading buffer.

-

Heat the sample at 95-100°C for 5 minutes to denature the protein and ensure it is fully coated with SDS.

-

-

Electrophoresis:

-

Place the polymerized gel into the electrophoresis tank and fill it with running buffer.

-

Carefully load the prepared this compound sample and the molecular weight standards into the wells.

-

Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

-

-

Staining and Visualization:

-

After electrophoresis, carefully remove the gel from the casting plates.

-

Stain the gel with Coomassie Brilliant Blue for a few hours, or use a more sensitive silver staining method.

-

Destain the gel to visualize the protein bands. A single band corresponding to the subunit molecular weight of this compound (33-36 kDa) should be observed for a pure sample.

-

Hemagglutination Assay

This assay is used to determine the activity of the lectin by observing its ability to agglutinate red blood cells (RBCs).

Materials:

-

Purified this compound

-

Phosphate-buffered saline (PBS), pH 7.2

-

2% suspension of rabbit or human erythrocytes in PBS

-

96-well U-bottom microtiter plate

Procedure:

-

Serial Dilution of Lectin:

-

Add 50 µL of PBS to all wells of a 96-well plate.

-

Add 50 µL of the purified this compound solution to the first well and mix.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the column.

-

-

Addition of Erythrocytes:

-

Add 50 µL of the 2% erythrocyte suspension to all wells.

-

-

Incubation and Observation:

-

Gently tap the plate to mix the contents.

-

Incubate the plate at room temperature for 1-2 hours.

-

Observe the results. A positive result (hemagglutination) is indicated by a uniform mat of cells covering the bottom of the well. A negative result is indicated by a tight button of cells at the bottom of the well.

-

The hemagglutination titer is the reciprocal of the highest dilution of the lectin that causes complete hemagglutination.

-

Hemagglutination Inhibition Assay

This assay is used to determine the carbohydrate specificity of this compound by testing the ability of different sugars to inhibit hemagglutination.

Materials:

-

Purified this compound (at a concentration 4 times the hemagglutination titer)

-

Various carbohydrate solutions (e.g., T-disaccharide, GalNAc, glucose, mannose) at different concentrations

-

2% suspension of rabbit or human erythrocytes in PBS

-

96-well U-bottom microtiter plate

Procedure:

-

Preparation of Carbohydrate Dilutions:

-

Perform serial dilutions of each carbohydrate solution in PBS in the wells of a microtiter plate.

-

-

Addition of Lectin:

-

Add a fixed amount of this compound (at a concentration that is 4 times its hemagglutination titer) to each well containing the carbohydrate dilutions.

-

Incubate the plate at room temperature for 30 minutes to allow the carbohydrate to interact with the lectin.

-

-

Addition of Erythrocytes and Observation:

-

Add the 2% erythrocyte suspension to all wells.

-

Incubate and observe as described in the hemagglutination assay.

-

The minimum concentration of a carbohydrate that completely inhibits hemagglutination is a measure of its inhibitory potency.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of the binding interaction between this compound and its carbohydrate ligands, providing information on the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:

-

Purified and extensively dialyzed this compound in a suitable buffer (e.g., PBS)

-

Purified carbohydrate ligand (e.g., T-disaccharide) dissolved in the same dialysis buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound at a known concentration (e.g., 10-50 µM) in the sample cell of the calorimeter.

-

Prepare a solution of the carbohydrate ligand at a significantly higher concentration (e.g., 10-20 times the lectin concentration) in the injection syringe, using the exact same buffer.

-

-

Titration:

-

Perform a series of small injections of the carbohydrate solution into the this compound solution in the sample cell.

-

The instrument measures the heat released or absorbed during each injection.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of ligand to protein.

-

This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

-

Signaling Pathways

Plant lectins, including this compound, have been shown to induce apoptosis (programmed cell death) in various cancer cell lines. The binding of a lectin to specific carbohydrate structures on the surface of cancer cells can trigger intracellular signaling cascades that lead to cell death. While the precise signaling pathway initiated by this compound is still under investigation, a putative pathway can be proposed based on the known mechanisms of other T-antigen binding lectins and general lectin-induced apoptosis.

The binding of this compound to the T-antigen on cell surface glycoproteins, such as death receptors (e.g., Fas), could lead to receptor clustering and the initiation of the extrinsic apoptosis pathway. This would involve the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8. Activated caspase-8 can then directly activate downstream effector caspases, such as caspase-3, leading to the execution of apoptosis.

Alternatively, or concurrently, this compound binding could trigger the intrinsic (mitochondrial) pathway of apoptosis. This could be initiated by caspase-8-mediated cleavage of Bid to tBid, which then translocates to the mitochondria and induces the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms the apoptosome, which activates caspase-9. Activated caspase-9 then activates effector caspases, leading to apoptosis.

Caption: A proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound from Amaranthus caudatus is a well-characterized lectin with significant potential in biomedical research and development. Its specific recognition of the tumor-associated T-antigen makes it a valuable probe for cancer diagnostics and a potential candidate for targeted cancer therapy. The detailed biochemical properties and experimental protocols provided in this guide offer a solid foundation for researchers and scientists to further explore the applications of this intriguing molecule. Future research should focus on elucidating the precise molecular mechanisms underlying this compound-induced apoptosis to fully harness its therapeutic potential.

An In-depth Technical Guide to the Carbohydrate Binding Specificity of Amaranthin Lectin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amaranthin, the lectin isolated from the seeds of Amaranthus caudatus, exhibits a well-defined specificity for O-linked glycans, which has positioned it as a valuable tool in glycobiology and cancer research. This technical guide provides a comprehensive overview of the carbohydrate-binding properties of this compound, including its primary binding targets, the influence of glycosidic linkage and substitutions, and quantitative binding affinities. Detailed methodologies for key experimental techniques used to elucidate these specificities are presented, along with visual representations of binding interactions, experimental workflows, and a potential signaling pathway. This document is intended to serve as a thorough resource for researchers and professionals in drug development exploring the applications of this compound.

Introduction to this compound Lectin

This compound is a homodimeric lectin with subunits of approximately 33-36 kDa.[1] Unlike many other lectins, its activity does not appear to be dependent on the presence of metal ions.[1] The lectin is particularly noted for its ability to recognize and bind to the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen. This specificity makes this compound a significant probe for identifying cancerous and precancerous tissues.

Carbohydrate Binding Specificity

The primary carbohydrate binding target of this compound is the T-antigen, which is the core 1 O-glycan structure Galβ1-3GalNAc.[2] The lectin shows a strong preference for this disaccharide when it is in an α-anomeric linkage to a serine or threonine residue.[1]

Influence of Substitutions and Linkages

The binding affinity of this compound is influenced by substitutions on the core T-antigen structure:

-

Sialylation: this compound's binding site can accommodate a sialic acid residue at the C-3 position of the galactose in the T-antigen (Neu5Acα2-3Galβ1-3GalNAc).[1] This is a notable characteristic, as the presence of sialic acid often inhibits the binding of other T-antigen specific lectins.

-

Anomeric Linkage: The α-anomeric linkage of the GalNAc residue is crucial for strong interaction with this compound. The lectin does not effectively bind to the β-anomer of the T-disaccharide.[1]

-

Key Interaction Sites: Hapten inhibition studies have indicated that the C'-4 axial hydroxyl group of the galactose moiety, and the C-4 axial hydroxyl group and the C-2 acetamido group of the GalNAc unit are critical for the interaction with the lectin.[1]

Quantitative Binding Data

Quantitative data on the binding affinity of this compound for various carbohydrates is limited in the publicly available literature. However, some key values have been determined, which are summarized in the table below.

| Carbohydrate Ligand | Binding Parameter | Value | Method | Reference |

| T-disaccharide (Galβ1,3GalNAc) | Association Constant (Ka) | 3.6 x 10⁵ M⁻¹ | Equilibrium Dialysis | [3] |

| N-Acetylgalactosamine (GalNAc) | Relative Inhibitory Potency | 350-fold less effective than T-disaccharide | Hapten Inhibition of Precipitation | [2] |

dot

Caption: this compound lectin's carbohydrate binding preferences.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the carbohydrate-binding specificity of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Hemagglutination Inhibition Assay

This assay is used to determine the relative inhibitory potency of different carbohydrates.

Materials:

-

Purified this compound lectin

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Trypsinized and glutaraldehyde-fixed rabbit or human red blood cells (RBCs) at a 2% suspension in PBS

-

A panel of carbohydrates for inhibition testing, serially diluted in PBS

-

96-well U-bottom microtiter plates

Procedure:

-

Determine the Minimum Hemagglutinating Concentration (MHC) of this compound:

-

Perform a serial two-fold dilution of this compound in PBS in a 96-well plate.

-

Add an equal volume of 2% RBC suspension to each well.

-

Incubate at room temperature for 1-2 hours.

-

The MHC is the highest dilution of the lectin that causes complete agglutination of the RBCs.

-

-

Hapten Inhibition:

-

In a new 96-well plate, perform a serial two-fold dilution of each carbohydrate inhibitor in PBS.

-

Add a constant amount of this compound (typically 4 times the MHC) to each well containing the diluted carbohydrate.

-

Incubate at room temperature for 1 hour to allow the carbohydrate to bind to the lectin.

-

Add an equal volume of 2% RBC suspension to each well.

-

Incubate at room temperature for 1-2 hours.

-

The minimum inhibitory concentration (MIC) is the lowest concentration of the carbohydrate that completely inhibits hemagglutination.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Purified this compound lectin, dialyzed extensively against the titration buffer

-

Carbohydrate ligand, dissolved in the same dialysis buffer

-

ITC instrument

-

Degassing station

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound (e.g., 10-50 µM) in the titration buffer (e.g., PBS or Tris-HCl).

-

Prepare a solution of the carbohydrate ligand (e.g., 1-5 mM) in the identical buffer.

-

Thoroughly degas both solutions.

-

-

ITC Experiment:

-

Load the this compound solution into the sample cell of the calorimeter.

-

Load the carbohydrate solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of the carbohydrate solution into the sample cell, with sufficient time between injections for the signal to return to baseline.

-

A control experiment, injecting the carbohydrate into buffer alone, should be performed to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the experimental data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the binding parameters.

-

Glycan Array Analysis

Glycan arrays allow for the high-throughput screening of this compound binding against a large library of diverse carbohydrate structures.

Materials:

-

Purified this compound lectin, fluorescently labeled (e.g., with Cy3 or FITC) or biotinylated

-

Printed glycan array slide

-

Binding buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

If using a biotinylated lectin, a fluorescently labeled streptavidin conjugate is required.

-

Microarray scanner

Procedure:

-

Array Blocking:

-

Block the glycan array slide with binding buffer for 1 hour at room temperature to prevent non-specific binding.

-

-

Lectin Incubation:

-

Incubate the blocked slide with a solution of the labeled this compound lectin (at a predetermined optimal concentration) in binding buffer for 1 hour at room temperature in a humidified chamber.

-

-

Washing:

-

Wash the slide extensively with wash buffer to remove unbound lectin.

-

-

Detection (for biotinylated lectin):

-

If a biotinylated lectin was used, incubate the slide with a fluorescently labeled streptavidin solution for 1 hour.

-

Wash the slide again as in the previous step.

-

-

Scanning and Data Analysis:

-

Dry the slide and scan it using a microarray scanner at the appropriate wavelength.

-

Analyze the fluorescence intensities of each glycan spot to determine the binding profile of the lectin.

-

dot

Caption: A generalized workflow for characterizing lectin binding.

Potential Signaling Pathway

While specific intracellular signaling pathways directly activated by this compound are not yet fully elucidated, studies with the related Amaranthus leucocarpus lectin (ALL) have shown that it can act as a costimulator for T-lymphocytes, suggesting a potential role in modulating immune responses.[4] The binding of a lectin to cell surface glycoproteins or glycolipids can initiate a signaling cascade. A generalized, hypothetical signaling pathway that could be initiated by a lectin like this compound is depicted below. This model is based on known mechanisms of C-type lectin receptor (CLR) signaling.

dot

Caption: A representative model of lectin-induced signaling.

Conclusion

This compound lectin's precise specificity for the T-antigen and its sialylated variants makes it an invaluable tool in glycobiology and oncology. While its primary binding partners are well-characterized, a comprehensive quantitative understanding of its interactions with a broader range of glycans would further enhance its utility. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the nuanced binding properties of this compound and to explore its potential applications in diagnostics, therapeutics, and as a molecular probe for studying cellular processes. Future research focusing on detailed thermodynamic and kinetic analyses, as well as the elucidation of its specific signaling pathways, will undoubtedly open new avenues for the application of this important lectin.

References

- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression Dynamics of the O-Glycosylated Proteins Recognized by Amaranthus leucocarpus Lectin in T Lymphocytes and Its Relationship With Moesin as an Alternative Mechanism of Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Architecture of the Amaranthin Homodimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure of the Amaranthin homodimer, a lectin isolated from the seeds of Amaranthus caudatus. This compound has garnered significant interest due to its specific binding to the Thomsen-Friedenreich antigen (T-antigen), a disaccharide antigen overexpressed on the surface of carcinoma cells. Understanding the three-dimensional structure of this homodimer is pivotal for its potential applications in cancer diagnostics and therapeutics.

Overview of the this compound Homodimer

This compound is a 66 kDa homodimeric protein, with each subunit having a molecular weight of approximately 33-36 kDa.[1][2] Unlike many other plant lectins, it does not require divalent metal ions for its carbohydrate-binding activity and is not glycosylated.[3] The native form of this compound is a homodimer, a fact that has been unambiguously established through equilibrium sedimentation and low-angle laser light scattering methods.[1] Each monomer of the dimer possesses one binding site for the T-antigen disaccharide (Galβ1,3GalNAcα-O-R).[1][3]

Quantitative Structural Data

The three-dimensional structure of the this compound homodimer has been elucidated through X-ray crystallography to a resolution of 2.2 Å. The refined model of the dimer contains 5340 non-hydrogen atoms.[3]

Crystallographic Data

| Parameter | Value | Reference |

| Resolution | 2.2 Å | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| Unit Cell Dimensions (a, b, c) | 111.3 Å, 99.1 Å, 66.4 Å | [3] |

| Monomers per Asymmetric Unit | 2 | [3] |

| R-factor | 16.9% | [3] |

| Reflections | 31,047 | [3] |

Molecular Properties

| Property | Value | Method | Reference |

| Native Molecular Weight (Dimer) | 62,900 Da | Equilibrium Sedimentation | [1] |

| Native Molecular Weight (Dimer) | 61,400 Da | Low-angle Laser Light Scattering | [1] |

| Subunit Molecular Weight | 33,000-36,000 Da | SDS-PAGE | [2] |

| Stokes Radius | 27.2 Å | Calculated | [1] |

| Carbohydrate Binding Stoichiometry | 1 T-disaccharide binding site per subunit | [1] | |

| T-disaccharide Association Constant (Ka) | 3.6 x 10⁵ M⁻¹ | [1] |

Molecular Structure and Fold

Each subunit of the this compound homodimer is composed of two highly homologous domains connected by a short 3₁₀ helix.[3] Each of these domains adopts a β-trefoil fold, a structural motif characterized by a six-stranded anti-parallel β-barrel and three two-stranded β-hairpins.[3] This fold is also observed in other proteins such as fibroblast growth factor, interleukin-1, and the B-chain of the toxin ricin.[3] The two monomers in the asymmetric unit are related by a non-crystallographic two-fold axis.[3]

Experimental Protocols

The primary method used to determine the three-dimensional structure of the this compound homodimer was X-ray crystallography.

Protein Purification and Crystallization

-

Isolation: this compound was isolated from the seeds of Amaranthus caudatus.[2]

-

Purification: The protein was purified using a combination of DEAE-cellulose chromatography and affinity chromatography on Synsorb-T beads (which contain the T-antigen).[2]

-

Crystallization: Crystals of this compound were grown using the micro-vapor diffusion method.[3]

X-ray Data Collection and Structure Determination

-

Data Collection: A 92% complete native dataset was collected to 2.2 Å resolution.[3]

-

Phasing: Multiple Isomorphous Replacement (MIR) was used to solve the phase problem. Heavy atom derivatives were prepared using trimethyllead acetate, platinum (IV) chloride, and potassium uranyl fluoride.[3]

-

Electron Density Map Improvement: The initial electron density maps were improved by solvent flattening and density averaging around the non-crystallographic two-fold axis.[3]

-

Model Building and Refinement: A polyalanine model of 270 residues was initially built into the electron density. The complete model, including all non-hydrogen atoms, was then refined to an R-factor of 16.9%.[3]

Visualizations

Experimental Workflow for this compound Structure Determination

Caption: Workflow for this compound homodimer structure determination.

Conclusion

The detailed molecular structure of the this compound homodimer, determined by X-ray crystallography, provides a solid foundation for understanding its specific interaction with the cancer-associated T-antigen. The β-trefoil fold of each subunit and the dimeric arrangement are key features that dictate its biological activity. This structural information is invaluable for the rational design of novel diagnostic tools and targeted therapies in oncology. Further studies, potentially involving co-crystallization with various T-antigen analogues, could provide deeper insights into the subtle molecular determinants of this critical protein-carbohydrate interaction.

References

- 1. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Unveiling the Molecular Embrace: A Technical Guide to the Amaranthin T-Antigen Recognition Mechanism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus, exhibits a remarkable specificity for the Thomsen-Friedenreich antigen (T-antigen), a tumor-associated carbohydrate antigen.[1][2][3][4] This specific recognition has positioned this compound as a valuable tool in cancer research and diagnostics. This technical guide provides an in-depth exploration of the molecular mechanisms governing the this compound-T-antigen interaction, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the quantitative aspects of this binding, detail the experimental protocols used to elucidate this interaction, and propose a putative signaling pathway initiated by this molecular recognition event.

Core Recognition Principles

This compound, also known as Amaranthus caudatus lectin (ACL) or agglutinin (ACA), is a homodimeric glycoprotein, with each subunit having a molecular weight of approximately 33-36 kDa.[1][2][5] Its primary binding target is the O-linked disaccharide Galactose-β1,3-N-acetylgalactosamine (Galβ1,3GalNAc), which constitutes the core structure of the T-antigen.[6] A key feature of this compound is its ability to recognize the T-antigen even when it is sialylated at the 3-position of the galactose residue, a form known as the cryptic T-antigen.[1][6] This is a significant characteristic, as many other T-antigen binding lectins are inhibited by this sialylation. Furthermore, this compound's binding activity is independent of divalent cations, a trait that distinguishes it from many other lectins.[1][2]

Quantitative Data of this compound-T-Antigen Interaction

The precise quantification of the binding affinity between this compound and the T-antigen is crucial for understanding the stability and specificity of this interaction. The following table summarizes the key quantitative parameters.

| Parameter | Value | Method | Reference |

| Association Constant (Ka) | 3.6 x 10⁵ M⁻¹ | Equilibrium Dialysis | [5] |

| Dissociation Constant (Kd) | 2.78 µM | Calculated (1/Ka) | [5] |

| Stoichiometry | 1 T-disaccharide binding site per subunit | Equilibrium Dialysis | [5] |

Experimental Protocols

The characterization of the this compound-T-antigen recognition mechanism has been made possible through a variety of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited.

Purification of this compound from Amaranthus caudatus Seeds

A multi-step purification protocol is employed to isolate this compound from its natural source.

-

Extraction:

-

Grind Amaranthus caudatus seeds into a fine powder.

-

Extract the powder with a phosphate-buffered saline (PBS) solution at a neutral pH.

-

Centrifuge the mixture to remove insoluble debris.

-

-

Fractionation:

-

Affinity Chromatography:

-

Pool the fractions containing this compound and apply them to an affinity column.

-

The affinity matrix consists of a synthetic T-antigen analogue (e.g., Galβ1,3GalNAcα-O-R) coupled to a solid support like Synsorb beads.[1][2]

-

Wash the column extensively to remove non-specifically bound proteins.

-

Elute the purified this compound using a competitive inhibitor, such as a high concentration of the T-antigen disaccharide or a chaotropic agent.

-

-

Verification:

References

- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. glycomatrix.com [glycomatrix.com]

- 4. Use of the lectin from Amaranthus caudatus as a histochemical probe of proliferating colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physicochemical properties of this compound, the lectin from Amaranthus caudatus seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glycomatrix.com [glycomatrix.com]

The Multifaceted Role of Amaranthin in Amaranthus caudatus Seeds: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising Lectin with Therapeutic Potential

Abstract

Amaranthin, a lectin found in the seeds of Amaranthus caudatus, is a protein of significant interest to the scientific community. This technical guide provides a comprehensive overview of the biochemical properties, physiological roles, and potential therapeutic applications of this compound. With a focus on quantitative data, detailed experimental protocols, and the elucidation of its involvement in cellular signaling pathways, this document serves as a vital resource for researchers, scientists, and professionals in the field of drug development. Emerging evidence suggests this compound possesses anti-inflammatory, antioxidant, and anti-cancer properties, making it a compelling candidate for further investigation and potential therapeutic agent development.

Introduction

Amaranthus caudatus, commonly known as love-lies-bleeding or tassel flower, has been cultivated for centuries for its nutritious seeds. Beyond their nutritional value, these seeds harbor a wealth of bioactive compounds, among which the lectin this compound stands out for its unique properties and potential pharmacological activities. Lectins are carbohydrate-binding proteins that play crucial roles in various biological processes. This compound, specifically, has garnered attention for its selective binding to certain carbohydrate structures, which underpins its diverse biological effects. This guide delves into the core aspects of this compound, providing a detailed technical examination of its function and potential applications.

Physicochemical Properties and Structure of this compound

This compound is a homodimeric lectin with a molecular weight of approximately 62.9 kDa, composed of two non-covalently linked subunits, each with a molecular weight ranging from 33 to 36 kDa. Its structure is characterized by a high content of acidic and hydroxyamino acids.[1][2] this compound exhibits a specific binding affinity for the T-disaccharide (Galβ1,3GalNAc), a carbohydrate antigen often overexpressed on the surface of cancer cells.[1] This binding specificity is a key determinant of its biological activities.

Table 1: Physicochemical Properties of this compound from Amaranthus caudatus Seeds

| Property | Value | Reference |

| Molecular Weight (Native) | ~62.9 kDa | |

| Subunit Molecular Weight | 33-36 kDa | [1] |

| Structure | Homodimer | |

| Carbohydrate Specificity | T-disaccharide (Galβ1,3GalNAc) | [1] |

Biological Activities of this compound

This compound exhibits a range of biological activities that are of significant interest for therapeutic development. These include anti-inflammatory, antioxidant, and anti-cancer properties.

Anti-inflammatory Activity

While direct studies on purified this compound's effect on inflammatory signaling pathways are limited, research on amaranth extracts and protein hydrolysates provides strong indications of its anti-inflammatory potential. These studies suggest that amaranth components can modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades. For instance, amaranth protein hydrolysates have been shown to modulate the NLRP3 inflammasome pathway. Furthermore, amaranth extracts can suppress the MEK/ERK signaling pathway, a component of the MAPK cascade.[3]

Antioxidant Activity

Amaranth seeds are known to possess significant antioxidant properties, and this compound is believed to be a major contributor to this activity. The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and chelate metal ions. Various in vitro assays have been used to quantify the antioxidant potential of amaranth extracts.

Table 2: Antioxidant Activity of Amaranthus Species Extracts

| Amaranthus Species | Assay | Result | Reference |

| A. caudatus | DPPH Radical Scavenging | IC50 values vary depending on the extract | [4] |

| A. caudatus | FRAP (Ferric Reducing Antioxidant Power) | Values vary depending on the extract | [5][6][7] |

| A. caudatus | ABTS Radical Scavenging | Values vary depending on the extract | [4] |

| A. cruentus | DPPH Radical Scavenging | High antioxidant activity observed | [4] |

| A. hypochondriacus | FRAP and ORAC | High antioxidant activity observed in leaves | [5] |

Note: Data presented is for Amaranthus extracts, and the specific contribution of purified this compound may vary.

Anti-Cancer Activity

The anti-cancer properties of this compound are a significant area of research. Its ability to selectively bind to the T-antigen, which is overexpressed on many cancer cells, makes it a promising candidate for targeted cancer therapy. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells.[8][9][10][11][12][13][14] The proposed mechanism involves the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.

Role in Drug Development

The unique properties of this compound make it a valuable tool and a potential therapeutic agent in drug development.

Cancer Biomarker

Due to its specific binding to the T-antigen, which is often masked in normal cells but exposed in cancerous tissues, this compound can be used as a probe to detect and identify cancer cells.[2] This makes it a potential biomarker for the diagnosis and prognosis of certain cancers, particularly colorectal cancer.

Targeted Drug Delivery

The selective binding of this compound to cancer cells can be exploited for targeted drug delivery.[15][16][17][18] By conjugating cytotoxic drugs to this compound, it may be possible to deliver these agents specifically to tumor sites, thereby increasing their efficacy and reducing systemic toxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Extraction and Purification of this compound

Protocol:

-

Seed Preparation: Grind Amaranthus caudatus seeds into a fine powder.

-

Defatting: Suspend the seed powder in n-hexane (1:5 w/v) and stir for 2-4 hours at room temperature. Filter and air-dry the powder.

-

Extraction: Extract the defatted powder with Phosphate Buffered Saline (PBS), pH 7.2-7.4, (1:10 w/v) overnight at 4°C with constant stirring.

-

Clarification: Centrifuge the extract at 10,000 x g for 30 minutes at 4°C. Collect the supernatant (crude extract).

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the crude extract to achieve 40% saturation while stirring at 4°C. After 1 hour, centrifuge at 10,000 x g for 30 minutes. Discard the pellet. Increase the ammonium sulfate concentration of the supernatant to 80% saturation and stir for 1-2 hours at 4°C.

-

Pellet Collection and Dialysis: Centrifuge at 10,000 x g for 30 minutes at 4°C. Resuspend the pellet in a minimal volume of PBS and dialyze extensively against PBS at 4°C.

-

Affinity Chromatography: Apply the dialyzed protein solution to an affinity column packed with fetuin-agarose or a similar matrix with immobilized T-antigen structures.[19] Wash the column with PBS until the absorbance at 280 nm returns to baseline.

-

Elution: Elute the bound this compound with a solution of a competitive sugar such as 0.1 M N-acetyl-D-galactosamine (GalNAc) in PBS or by changing the pH with a buffer like 0.1 M glycine-HCl, pH 2.5.

-

Purity Analysis: Assess the purity of the eluted fractions by SDS-PAGE. Pool the pure fractions and dialyze against PBS to remove the eluting agent.

Antioxidant Activity Assays

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

-

Prepare different concentrations of the purified this compound solution.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the this compound solution or a standard antioxidant (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl3 solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the purified this compound solution or a standard (e.g., FeSO4) to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using known concentrations of FeSO4 and determine the FRAP value of the sample in terms of Fe(II) equivalents.[6][7]

Cell-Based Assays

-

Seed cells (e.g., cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of purified this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Treat cells with and without this compound for a specified time. A positive control (e.g., LPS or TNF-α) should be included.

-

Lyse the cells and separate the nuclear and cytoplasmic fractions.

-

Determine the protein concentration of each fraction.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analyze the band intensities to determine the levels of p65 in the nuclear and cytoplasmic fractions. An increase in the nuclear fraction of p65 indicates NF-κB activation.

Conclusion

This compound from Amaranthus caudatus seeds is a lectin with a compelling profile of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Its specific binding to the T-antigen provides a molecular basis for its potential use as a cancer biomarker and a tool for targeted drug delivery. While further research is needed to fully elucidate the precise molecular mechanisms underlying its effects, particularly the direct impact of purified this compound on inflammatory signaling pathways, the existing evidence strongly supports its potential as a valuable molecule in the fields of biomedical research and drug development. This technical guide provides a solid foundation of data and protocols to facilitate further exploration of this promising natural compound.

References

- 1. Isolation and characterization of this compound, a lectin present in the seeds of Amaranthus caudatus, that recognizes the T- (or cryptic T)-antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Selenium Supplementation of Amaranth Sprouts Influences Betacyanin Content and Improves Anti-Inflammatory Properties via NFκB in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Activity and Phenolic Composition of Amaranth (Amaranthus caudatus) during Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Plant lectins, from ancient sugar‐binding proteins to emerging anti‐cancer drugs in apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic and apoptotic activities of extract of Amaranthusspinosus L. in Allium cepa and human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plant lectins in cancer therapeutics: Targeting apoptosis and autophagy-dependent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Nano drug delivery systems as promising tools for cancer therapy – Journal of NanoScience Technology [jnanoscitec.com]

- 19. conductscience.com [conductscience.com]

Amaranthin Lectin: A Technical Guide to Its Native Molecular Weight and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the native molecular weight of Amaranthin, a lectin isolated from the seeds of Amaranthus caudatus. The document details the experimentally determined molecular weights, outlines the methodologies used for its characterization, and illustrates key structural and functional concepts.

Quantitative Data Summary: Molecular Weight of this compound Lectin

The molecular weight of this compound lectin has been determined by several independent methods. The data consistently indicate that in its native state, this compound exists as a homodimer. The molecular weights determined by absolute methods like equilibrium sedimentation and light scattering are considered more accurate than size-exclusion chromatography, which can be anomalous for this compact protein.[1]

| Parameter | Method | Reported Molecular Weight (Da) | Source |

| Native Lectin | Gel Filtration Chromatography | 54,000 | [2][3] |

| Low-Angle Laser Light Scattering | 61,400 | [1] | |

| Equilibrium Sedimentation | 62,900 | [1] | |

| (Not Specified) | 62,000 | [4] | |

| Subunit | SDS-PAGE | 33,000 - 36,000 | [1][2][3] |

| SDS-PAGE | 34,400 | [5][6][7] |

Experimental Protocols

The determination of the native and subunit molecular weight of this compound lectin involves a multi-step process, beginning with purification from its source material followed by specific analytical techniques.

Purification of this compound Lectin

A common workflow for isolating this compound from Amaranthus seeds involves initial extraction, fractionation, and affinity chromatography.

2.1.1 Materials

-

Amaranthus caudatus seeds

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Ammonium sulfate

-

DEAE-cellulose or other anion-exchange resin

-

Affinity chromatography matrix (e.g., Fetuin-Agarose or Synsorb-T beads)[2][6]

-

Elution buffer (e.g., 0.1 N Acetic Acid or 50 mM Glycine-HCl, pH 2.5)[3][6]

-

Dialysis tubing

2.1.2 Protocol

-

Extraction: Grind Amaranthus seeds into a fine powder and extract the soluble proteins with PBS.

-

Ammonium Sulfate Precipitation: Fractionate the crude protein extract by adding ammonium sulfate to precipitate proteins. The lectin-containing fraction is collected after centrifugation.

-

Ion-Exchange Chromatography: Resuspend the precipitated protein fraction in a suitable buffer and apply it to a DEAE-cellulose column. Collect the fractions that do not bind to the column, which should contain the lectin.[2][3]

-

Affinity Chromatography: Apply the partially purified lectin fraction to an affinity column containing a ligand for which this compound has high specificity, such as fetuin or the T-antigen disaccharide (Galβ1,3GalNAc).[2][6]

-

Elution: After washing the column to remove non-specifically bound proteins, elute the purified this compound lectin using a low pH buffer.[3][6]

-

Dialysis: Immediately neutralize and buffer-exchange the eluted lectin by dialysis against PBS.

-

Purity Confirmation: Assess the purity of the final sample by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). A single band indicates a high degree of purity.[6][7]

Subunit Molecular Weight Determination by SDS-PAGE

SDS-PAGE is used to determine the molecular mass of the individual polypeptide subunits of the lectin under denaturing conditions.

2.2.1 Materials

-

Purified this compound lectin sample

-

Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and Tris-HCl) with 5% β-mercaptoethanol[3]

-

12% polyacrylamide resolving gel and stacking gel

-

Vertical electrophoresis system (e.g., Bio-Rad Mini-Protean II)[6]

-

Molecular weight protein standards (e.g., BSA, ovalbumin, carbonic anhydrase)[3]

2.2.2 Protocol

-

Sample Preparation: Mix the purified lectin with Laemmli sample buffer. Heat the sample at 100°C for 5 minutes to ensure complete denaturation and reduction of any disulfide bonds (though this compound subunits are not disulfide-linked).[3][4]

-

Gel Electrophoresis: Load the denatured sample and molecular weight markers into the wells of the polyacrylamide gel. Run the electrophoresis at a constant current (e.g., 110 mA) until the dye front reaches the bottom of the gel.[6]

-

Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.[3][6]

-

Analysis: Determine the molecular weight of the this compound subunit by comparing its migration distance to that of the known molecular weight standards.

Native Molecular Weight Determination

2.3.1 Gel Filtration Chromatography This technique separates proteins based on their hydrodynamic radius (size and shape).

-

Column and Calibration: Use a calibrated gel filtration column (e.g., Sephadex G-75/G-100) with a set of protein standards of known native molecular weight.[8]

-

Sample Application: Apply the purified, native this compound lectin to the column and elute with a suitable buffer like PBS.

-

Elution Profile: Monitor the elution of the protein, typically by measuring absorbance at 280 nm.

-

Molecular Weight Estimation: Determine the elution volume of the lectin and compare it to the calibration curve generated from the protein standards to estimate its native molecular weight. It is noted that this method may be anomalous for this compound due to its compact structure.[1]

2.3.2 Absolute Molecular Weight Methods Techniques like analytical ultracentrifugation (equilibrium sedimentation) and low-angle laser light scattering provide a direct measurement of molecular mass in solution, independent of protein shape or elution standards. These methods have established the native molecular weight of this compound to be in the range of 61-63 kDa, confirming its dimeric structure.[1]

Visualizations: Workflows and Structures

The following diagrams illustrate the experimental workflow for this compound characterization, its quaternary structure, and its known biological activities.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure-function and application of plant lectins in disease biology and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Messages From the Past: New Insights in Plant Lectin Evolution [frontiersin.org]

- 4. Signalling through C-type lectin receptors: shaping immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. portlandpress.com [portlandpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Amaranthin

This technical guide provides a comprehensive overview of the physicochemical properties of two distinct molecules referred to as "Amaranthin": a lectin found in the seeds of Amaranthus species, and a betacyanin pigment responsible for the vibrant red color of the plant. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of relevant biological pathways.

This compound (Lectin)

This compound, the lectin isolated from the seeds of plants such as Amaranthus caudatus and Amaranthus hypochondriacus, is a protein with significant interest in biomedical research due to its specific carbohydrate-binding properties.

Physicochemical Properties

The key physicochemical properties of the this compound lectin are summarized in the table below. These properties are crucial for its purification, characterization, and application in various assays.

| Property | Value | Species/Source |

| Molecular Weight (Native) | 54,000 - 62,900 Da[1][2][3] | A. caudatus |

| Molecular Weight (Subunit) | 29,000 - 36,000 Da[1][2][3][4] | A. caudatus, A. hypochondriacus |

| Structure | Homodimer[1][2][3][4] | A. caudatus, A. hypochondriacus |

| Isoelectric Point (pI) | 4.8[1] | Not specified |

| Stokes Radius | 27.2 Å[2] | A. caudatus |

| Carbohydrate Specificity | Galβ1,3GalNAcα-O-Ser/Thr (T-antigen)[2][3][5] | A. caudatus, A. leucocarpus |

| pH Stability | Active between pH 4 to 9 (precipitate formation)[1][3] | A. caudatus |

| Optimal pH for Activity | pH 5 (precipitate formation), pH 7 (hemagglutination)[1][3][6] | A. caudatus, A. hypochondriacus |

| Thermal Stability | Thermostable at 25°C, activity decreases with increasing temperature, complete loss at 60°C.[6] | A. hypochondriacus |

| Glycosylation | Yes, it is a glycoprotein.[4][6] | A. hypochondriacus |

| Metal Ion Requirement | Not required for activity.[1][3][4] | A. caudatus, A. hypochondriacus |

Experimental Protocols

A common method for the purification of this compound lectin involves a two-step chromatographic process.[1][3]

Materials:

-

Amaranthus caudatus seeds

-

Phosphate-buffered saline (PBS), pH 7.2

-

DEAE-cellulose resin

-

20 mM Tris buffer, pH 8.1

-

Affinity chromatography matrix (e.g., Synsorb-T beads or agarose-fetuin)[1][3][6]

-

Elution buffer: 50 mM Glycine-HCl, pH 2.5[6]

-

Neutralizing buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Crude Extract Preparation: Grind Amaranthus caudatus seeds to a fine powder. Extract the powder with PBS at 4°C with constant stirring. Centrifuge the suspension to remove insoluble material and collect the supernatant as the crude extract.

-

DEAE-Cellulose Chromatography: Equilibrate a DEAE-cellulose column with 20 mM Tris buffer, pH 8.1. Load the crude extract onto the column. This compound does not bind to the resin under these conditions and will be collected in the flow-through fraction.[1]

-

Affinity Chromatography: Equilibrate the affinity column (Synsorb-T or agarose-fetuin) with PBS. Apply the unbound fraction from the DEAE-cellulose column to the affinity column. Wash the column extensively with PBS to remove non-specifically bound proteins.

-

Elution: Elute the bound this compound lectin with 50 mM Glycine-HCl, pH 2.5.[6] Collect the fractions and immediately neutralize them with 1 M Tris-HCl, pH 8.0.

-

Dialysis and Concentration: Pool the fractions containing the purified lectin and dialyze against PBS. Concentrate the purified lectin using an appropriate method, such as ultrafiltration.

SDS-PAGE is used to determine the subunit molecular weight and purity of the this compound lectin.

Materials:

-

Acrylamide/bis-acrylamide solution

-

Tris-HCl buffers (for stacking and resolving gels)

-

Sodium dodecyl sulfate (SDS)

-

Ammonium persulfate (APS)

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

Sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)

-

Running buffer (Tris-glycine-SDS)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Gel Casting: Prepare and cast a resolving gel (typically 12% for a protein of ~30-36 kDa) and a stacking gel (typically 4%).

-

Sample Preparation: Mix the purified this compound lectin sample with an equal volume of 2x sample buffer. Heat the sample at 95-100°C for 5 minutes to denature the protein.

-

Electrophoresis: Load the denatured protein sample and a molecular weight marker into the wells of the gel. Run the gel in running buffer at a constant voltage until the dye front reaches the bottom of the gel.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue solution to visualize the protein bands. Destain the gel to remove the background stain and visualize the protein bands clearly. A single band should be observed for the purified this compound lectin.[1][3][7]

IEF is used to determine the isoelectric point (pI) of the this compound lectin.

Materials:

-

Precast or self-cast IEF gel with a suitable pH range (e.g., 3-10)

-

Ampholytes

-

Anode solution (e.g., phosphoric acid)

-

Cathode solution (e.g., sodium hydroxide)

-

IEF standards with known pI values

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Gel Preparation: Rehydrate the IEF gel with a solution containing the ampholytes.

-

Sample Application: Apply the purified this compound lectin and IEF standards to the gel.

-

Focusing: Apply a voltage gradient across the gel. Proteins will migrate through the pH gradient until they reach the pH that corresponds to their pI, at which point they have no net charge and stop migrating.

-

Staining and Destaining: After focusing is complete, stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.

-

pI Determination: Determine the pI of the this compound lectin by comparing its migration distance to that of the IEF standards.

Signaling Pathway

This compound lectin from Amaranthus leucocarpus (ALL) has been shown to act as a co-stimulatory molecule in the activation of CD4+ T cells.[5][8] When CD4+ T cells are stimulated through the T-cell receptor (TCR) with an anti-CD3 antibody, the addition of ALL enhances cell proliferation, expression of the activation marker CD25, and the production of cytokines such as IL-2, IL-4, IL-10, TNF-alpha, and TGF-beta.[5][8] This suggests that ALL binds to specific glycoconjugates on the T-cell surface, providing a costimulatory signal that synergizes with the primary signal from TCR engagement.

This compound (Pigment)

The term "this compound" also refers to a major betacyanin pigment found in various Amaranthus species. It is a water-soluble nitrogenous pigment responsible for the plant's red-violet coloration.

Physicochemical Properties

The key physicochemical properties of the this compound pigment are summarized below.

| Property | Value |

| Chemical Formula | C₃₀H₃₄N₂O₁₉[9] |

| Molecular Weight | 726.6 g/mol [9] |

| Chemical Class | Betacyanin[10] |

| Solubility | Water-soluble[10][11] |

| pH Stability | Stable in the pH range of 3.0-7.0, with optimal stability between pH 5.0 and 7.0.[12][13][14][15] |

| Thermal Stability | Susceptible to degradation at higher temperatures. More stable at lower temperatures (e.g., 4°C).[12][14][16] |

| Light and Oxygen Sensitivity | Degrades in the presence of light and oxygen.[10][16] |

| Appearance | Red-violet pigment[17] |

Experimental Protocols

The extraction and purification of this compound pigment can be achieved using the following protocol, adapted from methods for betacyanin extraction.[9][18]

Materials:

-

Fresh or freeze-dried Amaranthus leaves or flowers

-

Extraction solvent: 80% methanol in water or distilled water[10][18]

-

Ascorbic acid (optional, to prevent oxidation)

-

pH adjustment reagents (e.g., citric acid, sodium hydroxide)

-

Sephadex G-25 or similar size-exclusion chromatography resin

-

Amberlite XAD-7 or similar adsorbent resin

-

Sephadex LH-20 or similar resin for final purification

-

Methanol for elution

Procedure:

-

Extraction: Homogenize fresh plant material with the extraction solvent (water or 80% methanol, optionally containing ascorbic acid). The process should be carried out in low light and at a low temperature (e.g., 4°C) to minimize degradation.[9] Centrifuge the homogenate and collect the supernatant.

-

Initial Cleanup (Size-Exclusion Chromatography): Pass the extract through a Sephadex G-25 column to separate the pigment from high molecular weight compounds.

-

Adsorption Chromatography: Apply the colored fraction to an Amberlite XAD-7 column to further remove impurities.

-

Final Purification (Gel Filtration): Use a Sephadex LH-20 column with methanol as the eluent for the final purification of the this compound pigment.[10]

-

Solvent Removal and Storage: Remove the solvent from the purified fraction under vacuum at a low temperature. The purified pigment can be stored as a powder or in solution at -20°C in the dark.

The concentration and stability of this compound can be determined spectrophotometrically.

Materials:

-

Purified this compound extract

-

UV-Vis spectrophotometer

-

Buffer solutions of various pH values (e.g., citrate, phosphate, borate buffers)

-

Water bath or incubator

Procedure for Quantification:

-

Dilute the this compound extract in a suitable buffer (e.g., pH 5.0).

-

Measure the absorbance at the wavelength of maximum absorption for this compound (approximately 536-538 nm).[19][20]

-